3-(Cyclopentyloxy)-2,2-dimethylpropanal

Lipophilicity XLogP Drug-likeness

Researchers requiring a sterically shielded aldehyde building block with moderate lipophilicity often face supply inconsistency and long lead times for specialty ether-aldehydes. 3-(Cyclopentyloxy)-2,2-dimethylpropanal (CAS 38216-91-0) resolves this with commercial availability at ≥95% purity from multiple global suppliers. - Fragment-like profile (MW 170.25, XLogP3-AA 1.7) minimizes hydrophobic aggregation in fragment-based screens. - Gem-dimethyl group confers steric shielding of the aldehyde, enabling controlled bioconjugation (oxime/hydrazone ligation) with reduced off-target reactivity. - Pre-installed aldehyde handle supports reductive amination, Grignard addition, and Wittig olefination without additional protecting group steps.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B13634448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-2,2-dimethylpropanal
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(COC1CCCC1)C=O
InChIInChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3
InChIKeyUHUNHBHNRSNMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)-2,2-dimethylpropanal: Physicochemical Baseline


3-(Cyclopentyloxy)-2,2-dimethylpropanal (CAS 38216-91-0) is a C10H18O2 aliphatic ether-aldehyde with a molecular weight of 170.25 g/mol and a computed XLogP3-AA of 1.7 [1]. The compound features a cyclopentyl ether tethered to a gem-dimethyl-substituted propanal backbone, positioning it as a moderately lipophilic, hydrogen-bond-accepting (HBA=2) building block with a topological polar surface area (TPSA) of 26.3 Ų [1]. It is commercially available from multiple suppliers (e.g., Biosynth/CymitQuimica) with specifications typically at ≥95% purity .

Fragment-like property range for early-stage screening
Dual HBA scaffold (aldehyde carbonyl + cyclopentyl ether)
Commercially available with standard purity specification

3-(Cyclopentyloxy)-2,2-dimethylpropanal: Key Differentiation


Superficial structural analogs such as 3-cyclopentyl-2,2-dimethylpropanal (the deoxy analog), 3-(cyclohexyloxy)-2,2-dimethylpropanal (ring-expanded), or 3-(cyclopentyloxy)propanal (des-dimethyl) exhibit markedly different physicochemical profiles that govern solubility, membrane permeability, metabolic stability, and H-bonding interactions [1][2][3]. The ether oxygen in 3-(cyclopentyloxy)-2,2-dimethylpropanal introduces a hydrogen bond acceptor site absent in the all-carbon analog, lowering logP by ~1.4 units (XLogP3-AA 1.7 vs 3.1) and potentially altering CYP450 metabolism susceptibility [1][2]. Simultaneously, the gem-dimethyl substituent provides steric shielding of the aldehyde group and reduces conformational flexibility compared to the des-methyl variant, which may translate to differential reactivity and biological recognition [3]. These quantifiable property shifts underscore why direct substitution without re-validation risks compromising synthetic or biological outcomes.

Ether vs. All-Carbon
Deoxy analog lacks ether HBA, shifting lipophilicity and H-bonding capacity; may not support same target interactions.
Ring Size Expansion
Cyclohexyloxy homolog increases steric bulk and logP without altering HBA count; property profile may not transfer directly.
Gem-Dimethyl Absence
Des-methyl analog exposes unprotected aldehyde, increasing reactivity toward adventitious nucleophiles.

3-(Cyclopentyloxy)-2,2-dimethylpropanal: Quantitative Benchmarks


Lipophilicity: Ether Oxygen vs. Deoxy Analog

3-(Cyclopentyloxy)-2,2-dimethylpropanal (XLogP3-AA = 1.7) is significantly less lipophilic than its all-carbon analog 3-cyclopentyl-2,2-dimethylpropanal (XLogP3-AA = 3.1), a 1.4-unit reduction attributable to the ether oxygen [1][2]. In the context of drug-likeness, the target compound falls within the optimal Lipinski logP range (≤5) by a wider margin, suggesting improved aqueous solubility and reduced non-specific protein binding relative to the deoxy comparator.

Lipophilicity Shift
Head-to-head
Target: XLogP3-AA = 1.7 Deoxy analog: XLogP3-AA = 3.1 Δ: –1.4 logP units
Supports fragment-like property profile over higher-lipophilicity comparator.
Computed by XLogP3 algorithm; reported in PubChem.
Lipophilicity XLogP Drug-likeness Membrane Permeability

Hydrogen Bond Acceptor Count: Ether vs. All-Carbon Scaffold

The cyclopentyloxy ether in the target compound contributes a second hydrogen bond acceptor (HBA = 2) beyond the aldehyde carbonyl, whereas the all-carbon analog 3-cyclopentyl-2,2-dimethylpropanal possesses only one HBA site (HBA = 1) [1][2]. This additional H-bonding capacity can enhance interactions with biological targets, such as the lipoxygenase enzymes for which cyclopentyloxy-containing aldehydes have shown inhibitory activity [3].

HBA Count
Head-to-head
Target: HBA = 2 (carbonyl + ether) Deoxy analog: HBA = 1 (carbonyl only) Δ: +1 HBA
Additional H-bond acceptor may enhance molecular recognition in target pockets.
Cactvs computed value; comparison to all-carbon analog.
Hydrogen Bonding Pharmacophore Molecular Recognition

Ring-Size and Lipophilicity: Cyclopentyloxy vs. Cyclohexyloxy

The title compound (XLogP3-AA = 1.7) is distinctly less lipophilic than its cyclohexyloxy homolog (XLogP3-AA = 2.3) while retaining the same number of H-bond acceptors (HBA = 2 for both) [1][2]. This 0.6 logP unit difference, arising solely from ring-size expansion, provides a tunability window for ADME property optimization without altering pharmacophoric features. The cyclopentyl variant also has lower molecular weight (170.25 vs 184.27 g/mol), offering a 14 Da advantage in lead-likeness metrics [1][2].

Ring Size vs. Lipophilicity
Head-to-head
Cyclopentyl: XLogP3-AA = 1.7; MW = 170.25 Cyclohexyl: XLogP3-AA = 2.3; MW = 184.27 ΔXLogP: –0.6; ΔMW: –14.02
Lower MW and logP maximize lead optimization headroom.
PubChem computed properties; cyclopentyl offers 14 Da advantage.
Ring Size Steric Bulk LogP Tuning

Gem-Dimethyl Shielding: Aldehyde Stability Gain

The gem-dimethyl substituent at C2 in 3-(cyclopentyloxy)-2,2-dimethylpropanal provides steric shielding of the aldehyde carbonyl, which is absent in the des-methyl analog 3-(cyclopentyloxy)propanal [1][2]. This steric congestion is expected to reduce the rate of nucleophilic addition at the carbonyl and decrease susceptibility to non-specific Schiff base formation with biological amines. The computed higher logP (1.7 vs 0.8) also reflects the increased hydrocarbon content from the gem-dimethyl group, which may enhance membrane partitioning [1][2].

Gem-Dimethyl Shielding
Class-level inference
LogP increase: +0.9 vs. des-methyl analog Steric congestion at C2 reduces carbonyl electrophilicity Fewer non-specific Schiff base adducts expected
May confer controlled aldehyde reactivity for bioconjugation strategies.
Steric assessment based on molecular topology; class-level inference.
Steric Hindrance Chemical Stability Aldehyde Reactivity

3-(Cyclopentyloxy)-2,2-dimethylpropanal: Optimal Applications


Aldehyde Fragment for Fragment-Based Drug Discovery

With an XLogP3-AA of 1.7 and MW of 170.25, this compound sits in the fragment-like property space (MW < 250, logP < 3.5) [1]. Its moderate lipophilicity and dual HBA count make it a suitable starting point for fragment screens targeting enzymes with hydrogen-bonding requirements, such as lipoxygenases [2]. Relative to the all-carbon analog (logP 3.1), the improved polarity profile reduces the risk of hydrophobic aggregation and non-specific binding that frequently plague fragment screens.

Cyclopentyloxy Pharmacophore Synthesis

The cyclopentyl ring provides a balance between steric demand and conformational flexibility distinct from cyclohexyl (more lipophilic, larger) or cyclopropyl (more strained, smaller) variants [3]. This compound serves as a strategic intermediate when a cyclopentyl ether moiety is required in the final target, offering a pre-installed aldehyde handle for subsequent functionalization (reductive amination, Grignard addition, Wittig olefination) without additional protecting group manipulations.

Aldehyde Bioconjugation with Controlled Reactivity

The gem-dimethyl group at C2 provides steric shielding of the aldehyde, making it less reactive toward adventitious nucleophiles compared to linear or less hindered aldehydes [4]. This property is advantageous in bioconjugation strategies (e.g., oxime or hydrazone ligation) where controlled, selective reaction with a specific bioorthogonal partner is required. The ether oxygen further enables aqueous compatibility (via H-bonding) that purely hydrocarbon analogs cannot provide.

CYP450 Probe Substrate Design

The presence of both a cyclopentyl ether (potential site for CYP-mediated O-dealkylation) and a gem-dimethyl substituted aldehyde makes this compound a candidate for studying steric effects on cytochrome P450 metabolism [5]. Preliminary BindingDB data for structurally related cyclopentyloxy compounds suggest measurable CYP2C9 inhibition at micromolar concentrations (IC50 ~5 μM for a close analog), indicating that the target compound may serve as a tool for probing structure-metabolism relationships in drug discovery programs.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Fragment-like property range
Confirm solubility and absence of aggregation
Cyclopentyl Ether Pharmacophore
Pre-installed aldehyde handle
Verify synthetic versatility (e.g., reductive amination)
Controlled Bioconjugation
Sterically shielded aldehyde
Assess bioorthogonal selectivity and reaction kinetics
CYP450 Metabolism Probe
Ether-containing building block
Profile CYP isoform substrate activity and metabolite ID
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